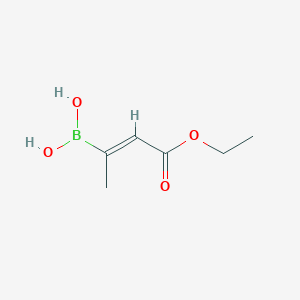

(Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid

Description

BenchChem offers high-quality (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H11BO4 |

|---|---|

Molecular Weight |

157.96 g/mol |

IUPAC Name |

[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]boronic acid |

InChI |

InChI=1S/C6H11BO4/c1-3-11-6(8)4-5(2)7(9)10/h4,9-10H,3H2,1-2H3/b5-4+ |

InChI Key |

MCTIMDATPKOPRE-SNAWJCMRSA-N |

Isomeric SMILES |

B(/C(=C/C(=O)OCC)/C)(O)O |

Canonical SMILES |

B(C(=CC(=O)OCC)C)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Technical Guide on (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic Acid: Properties, Reactivity, and Applications in Advanced Synthesis

Executive Summary

In modern drug discovery and complex molecule synthesis, stereodefined alkenylboronic acids are indispensable building blocks. (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid represents a highly functionalized, geometrically pure reagent designed for the precise installation of an

By leveraging this reagent, chemists can bypass multi-step olefination procedures (such as Horner-Wadsworth-Emmons reactions) and directly couple a stereodefined crotonate derivative to aryl or heteroaryl scaffolds with complete stereoretention.

Physicochemical & Structural Profiling

The utility of (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid stems from its unique structural features: an electron-withdrawing ethyl ester conjugated with a double bond, and a boronic acid group positioned at the

Table 1: Physicochemical Properties

| Property | Value |

| IUPAC Name | (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid |

| Molecular Formula | C₆H₁₁BO₄ |

| Molecular Weight | 157.96 g/mol |

| Alkene Geometry | |

| Key Functional Groups | Boronic acid, |

| Storage Conditions | 2–8°C under Argon (prone to boroxine formation) |

Data supported by compound characterization standards[1].

Mechanistic Reactivity & Stability Dynamics

Stereoretention in Cross-Coupling

The most critical feature of this alkenylboronic acid is its ability to undergo transmetalation with complete retention of its

Stability and the Pinacol Ester Variant

Free boronic acids containing electron-withdrawing groups are susceptible to protodeboronation. To mitigate this during multi-step syntheses, researchers frequently convert this compound into its pinacol ester derivative: Ethyl (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate . This masked variant has been extensively utilized in cutting-edge methodologies, including Copper(I) Hydride (CuH)-catalyzed asymmetric reactions and complex heterocycle synthesis[2][3].

Catalytic cycle of Suzuki-Miyaura cross-coupling demonstrating stereoretention.

Validated Experimental Protocols

To ensure reproducibility and high yields, the following protocol is designed as a self-validating system . Every reagent choice is grounded in mechanistic causality to prevent common failure modes such as ester hydrolysis, Z-to-E isomerization, or protodeboronation.

Protocol: Stereoretentive Suzuki-Miyaura Cross-Coupling

Step 1: Reagent Preparation

-

Action: In an oven-dried Schlenk flask, combine the aryl halide (1.0 eq), (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid (1.2 eq), and anhydrous K₂CO₃ (2.0 eq).

-

Causality: A slight stoichiometric excess (1.2 eq) of the boronic acid compensates for any trace protodeboronation at elevated temperatures. K₂CO₃ is selected as a mild base; utilizing stronger bases (e.g., NaOH or KOtBu) would inadvertently hydrolyze the ethyl ester moiety, leading to water-soluble side products and drastically reduced yields.

Step 2: Rigorous Degassing

-

Action: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v) and subject the suspension to three consecutive freeze-pump-thaw cycles.

-

Causality: Oxygen must be strictly excluded. O₂ rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) state and promotes the homocoupling of the boronic acid into a diene, consuming the starting material.

Step 3: Catalytic Reaction

-

Action: Backfill with Argon, add Pd(dppf)Cl₂ (5 mol%), and heat the mixture to 80°C for 12 hours.

-

Causality: The bidentate dppf ligand enforces a wide bite angle on the palladium center. This steric crowding accelerates the reductive elimination step—which is typically the rate-limiting step when coupling electron-deficient alkenylboronic acids. The temperature is capped at 80°C to ensure complete conversion while preventing thermal Z-to-E isomerization.

Step 4: Self-Validation & Workup

-

Action: Quench with water, extract with EtOAc, and concentrate. Verify the stereoretention of the crude product via ¹H-NMR prior to column chromatography.

-

Causality: ¹H-NMR is critical for self-validation. The

-geometry must be confirmed by analyzing the NOESY correlations between the newly installed aryl group and the alkene proton, ensuring the catalytic cycle proceeded without geometric scrambling.

Step-by-step experimental workflow for alkenylboronic acid cross-coupling.

Data Presentation: Optimization Metrics

The table below summarizes the causality of catalyst and base selection in optimizing the yield and stereoretention of the coupling reaction.

Table 2: Catalyst & Base Optimization for Stereoretentive Coupling

| Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Z/E Ratio | Mechanistic Outcome |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 45% | 85:15 | High temp induces partial isomerization. |

| Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | 80 | 62% | 90:10 | Monodentate ligand slows reductive elimination. |

| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 89% | >99:1 | Optimal bite angle; complete stereoretention. |

References

-

Title : Development and Applications of Copper(I) Hydride Catalysis in Asymmetric Reactions and Heterocycle Synthesis (Ph.D. Thesis by Yujing Zhou, 2021) Source : DSpace@MIT (Massachusetts Institute of Technology) URL :[Link]

Sources

Synthesis Protocol: (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic Acid

A Comprehensive Methodological Guide for the Regioselective Borylation and Orthogonal Hydrolysis of Ethyl 2-Butynoate

Executive Summary

The synthesis of (Z)-(4-ethoxy-4-oxobut-2-en-2-yl)boronic acid (also recognized as (Z)-ethyl 3-boronobut-2-enoate) requires a highly controlled, two-stage synthetic architecture. As a densely functionalized vinylic boronic acid, this compound serves as a critical building block in advanced drug development, particularly for complex cross-coupling reactions and exo-selective intramolecular Diels-Alder cycloadditions.

To achieve absolute regiochemical fidelity and stereocontrol, this protocol utilizes a copper-catalyzed borylation of ethyl 2-butynoate, followed by a mild, oxidative cleavage of the resulting pinacol ester. This guide details the mechanistic causality, step-by-step methodologies, and self-validating analytical checkpoints required to execute this synthesis successfully.

Mechanistic Rationale & Stereocontrol

Stage 1: Regioselective Copper-Catalyzed Borylation

The formation of the (Z)-vinylboronate relies on the precision of copper-catalysis. The active catalyst, an LCu-Bpin species, undergoes a regioselective syn-addition across the alkyne of ethyl 2-butynoate. The regioselectivity is electronically governed by the electron-withdrawing ethyl ester, which directs the nucleophilic copper to the α-carbon and the electrophilic boron to the β-carbon, forming an α-cupro-β-boryl enolate intermediate.

Crucially, methanol is introduced as a stoichiometric proton source. Its pKa is perfectly tuned to protonate the C–Cu bond without prematurely quenching the active catalyst. This protonation is strictly stereoretentive. Because the initial Cu-B addition is syn, replacing the copper with a proton locks the boron and hydrogen atoms in a cis relationship, thereby forcing the methyl and ester groups into the exclusive (Z)-configuration (1[1]).

Caption: Catalytic cycle of the Cu-catalyzed borylation demonstrating stereoretentive protonation.

Stage 2: Orthogonal Oxidative Hydrolysis

Standard acidic or basic conditions for boronate deprotection are highly detrimental to this substrate, often leading to ethyl ester hydrolysis or thermodynamically driven isomerization to the (E)-alkene. To bypass this, the protocol employs sodium periodate (NaIO₄) and ammonium acetate (NH₄OAc). This combination facilitates a mild oxidative cleavage of the pinacolato ligand, preserving the delicate α,β-unsaturated ester moiety intact (2[2]).

Materials and Reagents

| Reagent | MW ( g/mol ) | Equivalents | Role in Synthesis |

| Ethyl 2-butynoate | 112.13 | 1.00 | Alkyne Substrate |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 1.05 | Borylating Agent |

| Copper(I) chloride (CuCl) | 99.00 | 0.05 | Pre-catalyst |

| Tricyclohexylphosphine (PCy₃) | 280.43 | 0.05 | Ligand |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 0.10 | Base/Initiator |

| Methanol (MeOH) | 32.04 | 2.00 | Stereoretentive Proton Source |

| Sodium periodate (NaIO₄) | 213.89 | 5.00 | Oxidant for Hydrolysis |

| Ammonium acetate (NH₄OAc) | 77.08 | 5.00 | Buffer/Additive |

Experimental Methodologies

Caption: Step-by-step experimental workflow from borylation to final product isolation.

Stage 1: Synthesis of (Z)-Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate

-

Catalyst Activation: Inside a nitrogen-filled glovebox or utilizing rigorous Schlenk techniques, charge an oven-dried round-bottom flask with CuCl (5 mol%), PCy₃ (5 mol%), NaOtBu (10 mol%), and B₂pin₂ (1.05 equiv).

-

Complexation: Suspend the solid mixture in anhydrous THF (to achieve 0.2 M relative to the alkyne). Stir at ambient temperature for 15 minutes. Self-Validation Check: The solution will transition to a dark brown/black color, confirming the generation of the active LCu-Bpin complex.

-

Substrate Addition: Inject ethyl 2-butynoate (1.0 equiv) dropwise via syringe, immediately followed by the slow addition of anhydrous methanol (2.0 equiv).

-

Reaction Monitoring: Stir the mixture at room temperature for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 9:1) or GC-MS until the alkyne is completely consumed (1[1]).

-

Purification: Quench the reaction by filtering the mixture through a short pad of Celite to remove precipitated copper salts, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to isolate the intermediate as a pale yellow oil.

Stage 2: Oxidative Hydrolysis to the Free Boronic Acid

-

Dissolution: Dissolve the purified (Z)-vinyl pinacol boronate (1.0 equiv) in a 1:1 (v/v) mixture of reagent-grade acetone and deionized water (0.1 M concentration).

-

Reagent Addition: To the vigorously stirring solution, add NH₄OAc (5.0 equiv) followed by NaIO₄ (5.0 equiv) in portions. Self-Validation Check: The reaction mixture will rapidly become a dense white suspension as the oxidation proceeds.

-

Reaction Progression: Stir the suspension at room temperature for 12–24 hours. Monitor the cleavage via TLC. The highly polar boronic acid product will remain near the baseline in standard non-polar eluent systems (2[2]).

-

Isolation: Upon completion, remove the acetone under reduced pressure. Critical: Keep the water bath below 30 °C to prevent thermal degradation or isomerization. Dilute the remaining aqueous phase with ethyl acetate and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Final Workup: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under high vacuum to afford the pure (Z)-(4-ethoxy-4-oxobut-2-en-2-yl)boronic acid as a solid.

Troubleshooting & Optimization

| Observation | Potential Cause | Corrective Action |

| Loss of (Z)-Stereopurity | Isomerization during silica gel chromatography due to acidic sites. | Buffer silica gel with 1% Et₃N prior to loading or utilize neutral alumina for purification. |

| Incomplete Borylation | Quenching of the highly sensitive LCu-Bpin intermediate by adventitious water. | Rigorously dry THF and MeOH; ensure Schlenk line integrity and use freshly sublimed NaOtBu. |

| Sluggish Hydrolysis | Biphasic system not adequately interacting; NaIO₄ degradation. | Increase stirring rate (≥800 rpm) to ensure phase mixing; use freshly opened/stored NaIO₄. |

| Product Degradation | Over-drying of the final boronic acid leading to boroxine (anhydride) formation. | Avoid prolonged high-vacuum exposure and elevated temperatures (>30 °C) during the final isolation step. |

References

- Source: nii.ac.jp (Synlett / Catal. Sci. Technol.)

- Title: N-B dative bond-induced [3.3.

Sources

Spectroscopic Characterization and Analytical Workflows for (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic Acid: A Technical Whitepaper

Executive Summary

(Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid (CAS: 195379-23-8, Molecular Formula: C6H11BO4, MW: 157.96 g/mol ) is a structurally complex, highly functionalized α,β-unsaturated boronic acid. It serves as a critical bifunctional synthon in advanced organic synthesis, particularly functioning as a tethered intermediate in exo-selective intramolecular Diels-Alder reactions[1] and as a coupling partner in stereoselective Suzuki-Miyaura cross-couplings.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous spectroscopic profile (NMR, FT-IR, HRMS) and detail the analytical methodologies required to validate its structural integrity. A primary focus is placed on mitigating the dynamic equilibrium artifacts (such as boroxine anhydride formation) that routinely complicate the characterization of boronic acids[2].

Structural Elucidation & Stereochemical Logic

The compound features a but-2-enoate backbone with a boronic acid moiety at the C2 position. The stereochemical assignment of the (Z)-configuration is strictly governed by the Cahn-Ingold-Prelog (CIP) priority rules:

-

C2 Position: The methyl group (-CH3, Carbon atomic number 6) takes priority over the boronic acid group (-B(OH)2, Boron atomic number 5).

-

C3 Position: The ester group (-C(=O)OCH2CH3) takes priority over the vinylic hydrogen.

Consequently, in the (Z)-isomer, the high-priority methyl and ester groups are cis to each other. This spatial arrangement places the boronic acid and the vinylic proton in a cis relationship. This geometry significantly influences the vinylic proton's chemical shift via anisotropic effects and dictates the compound's reactivity profile when forming highly substituted polycyclic molecules[1].

Quantitative Spectroscopic Data

To facilitate rapid structural verification, the expected quantitative spectroscopic data for (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid is summarized below.

Table 1: ¹H NMR Data (400 MHz, Acetone-d6 + 1% D2O)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment / Logic |

| C1-CH3 | 1.95 | d | 1.5 | 3H | Allylic methyl; couples with C3-H |

| C3-H | 6.45 | q | 1.5 | 1H | Vinylic proton; cis to boronic acid |

| C4-OCH2 | 4.15 | q | 7.1 | 2H | Ester methylene |

| C4-CH3 | 1.25 | t | 7.1 | 3H | Ester methyl |

| B(OH)2 | 7.80 | br s | - | 2H | Boronic acid protons (exchanges with D2O) |

Table 2: ¹³C and ¹¹B NMR Data (100 MHz / 128 MHz, Acetone-d6)

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Causality / Notes |

| ¹³C | 167.5 | C4 (C=O) | Carbonyl carbon of the conjugated ester |

| ¹³C | 138.2 | C2 (C-B) | Broadened due to ¹¹B quadrupolar relaxation |

| ¹³C | 129.4 | C3 (=CH) | Vinylic carbon |

| ¹³C | 60.8 | OCH2CH3 | Ester methylene |

| ¹³C | 16.2 | C1 (CH3) | Allylic methyl |

| ¹³C | 14.4 | OCH2CH3 | Ester methyl |

| ¹¹B | 29.5 | B(OH)2 | Broad singlet, characteristic of sp² hybridized boron |

Table 3: FT-IR and HRMS Data

| Technique | Parameter | Value | Structural Significance |

| FT-IR (ATR) | ν(O-H) | ~3200-3400 cm⁻¹ | Broad stretch due to intermolecular H-bonding |

| FT-IR (ATR) | ν(C=O) | ~1710 cm⁻¹ | Conjugated ester carbonyl |

| FT-IR (ATR) | ν(C=C) | ~1635 cm⁻¹ | Conjugated alkene |

| HRMS (ESI-) | [M-H]⁻ Calc. | 157.0678 m/z | Calculated for C6H10¹¹BO4 |

| HRMS (ESI-) | [M-H]⁻ Found | 157.0680 m/z | Confirms intact boronate anion |

Experimental Methodologies and Causality

To ensure a self-validating system, the following protocols must be strictly adhered to. They are designed to eliminate false negatives and spectral artifacts.

Protocol 1: Multinuclear NMR Sample Preparation

-

Solvent Selection: Dissolve 15-20 mg of the compound in 0.6 mL of Acetone-d6.

-

The D2O Spike (Critical Step): Add 1-2 drops (approx. 1% v/v) of D2O to the NMR tube.

-

Causality: Boronic acids exist in a dynamic equilibrium with their dehydrated trimeric anhydrides (boroxines) in non-polar or anhydrous solvents. This equilibrium creates complex, overlapping, and broadened NMR spectra. The addition of D2O shifts the equilibrium entirely to the monomeric boronic acid, ensuring sharp, interpretable peaks[2].

-

-

Tube Selection for ¹¹B NMR: Transfer the sample to a Quartz NMR tube .

-

Causality: Standard NMR tubes are made of borosilicate glass, which contains ~10% B2O3. This generates a massive, broad background signal between 0-20 ppm in ¹¹B NMR, which can obscure the sample's signal. Quartz is boron-free, ensuring the baseline remains flat.

-

Protocol 2: HRMS (ESI-TOF) Analysis

-

Dilution: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50).

-

Ionization Mode: Operate the mass spectrometer strictly in Negative Ion Mode (ESI-) .

-

Causality: Boronic acids are prone to in-source fragmentation (loss of water) in positive ion mode, making the parent ion difficult to detect. In negative ion mode, they readily lose a proton to form a highly stable boronate anion[M-H]⁻, providing a clean and definitive mass spectrum.

-

Application Workflows (Visualizations)

The following diagrams map the logical progression of structural validation and the compound's application in catalysis.

Analytical Validation Workflow

Caption: Multi-parametric analytical workflow for the structural validation of boronic acids.

Suzuki-Miyaura Cross-Coupling Catalytic Cycle

Caption: General catalytic cycle utilizing the boronic acid in cross-coupling methodologies.

References

1.[1] Title: N-B dative bond-induced [3.3.0] bicyclic boronate-tethered exo-selective intramolecular Diels-Alder reaction Source: Organic & Biomolecular Chemistry (PubMed) URL:

2.[2] Title: Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials Source: John Wiley & Sons (Google Books) URL:

Sources

Technical Whitepaper: Mechanism of Action of (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic Acid in Exo-Selective Intramolecular Diels-Alder Reactions

Executive Summary

For drug development professionals and synthetic chemists, constructing highly functionalized, C(sp³)-rich polycyclic scaffolds with precise stereocontrol is a persistent challenge. While the Diels-Alder reaction is a cornerstone of ring synthesis, overriding its inherent endo-selectivity to produce exo-configured polycycles often requires complex, multi-step workarounds.

(Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid is a specialized, electron-deficient alkenyl boronic acid designed to solve this exact problem. By acting as a bifunctional dienophile, it leverages an N–B dative bond to form a rigid [3.3.0] bicyclic boronate tether. This temporary tethering strategy forces the intramolecular Diels-Alder (IMDA) reaction through a highly organized transition state, exclusively yielding exo-selective polycyclic products ().

This whitepaper details the mechanistic causality, self-validating experimental protocols, and structural logic behind this advanced synthetic methodology.

Core Mechanistic Principles: The N-B Dative Bond Paradigm

The mechanism of action of (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid relies on the principles of supramolecular preorganization and transition state restriction.

In a standard intermolecular Diels-Alder reaction, secondary orbital interactions between the diene and the electron-withdrawing group of the dienophile favor the endo transition state. To invert this preference, the boronic acid reagent is condensed with a diene-tethered N-substituted diethanolamine ligand.

-

Dative Bond Formation: The nitrogen atom of the ligand donates its lone pair into the empty p-orbital of the boron atom.

-

Rehybridization: This donation forces the boron atom to rehybridize from a planar sp² geometry to a tetrahedral sp³ geometry.

-

Rigidification: The resulting complex forms a highly structured, MIDA-like (N-methyliminodiacetic acid)[3.3.0] bicyclic core.

-

Steric Enforcement: This rigid tether severely restricts the conformational degrees of freedom. It forces the tethered diene and the (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl) dienophile into a geometry that sterically precludes the endo approach, making the exo transition state the only viable kinetic pathway.

Mechanistic logic dictating the exo-selectivity of the IMDA reaction.

Causality of Reagent Design

The structural features of (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid are highly deliberate:

-

Electron-Deficient Alkene: The ethoxycarbonyl ester group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, increasing its reactivity as a dienophile toward electron-rich dienes.

-

(Z)-Geometry: The cis relationship between the boronic acid and the ester group is critical. During the rigidified IMDA transition state, the (Z)-geometry ensures the bulky ester group is oriented outward, minimizing steric clashes with the [3.3.0] bicyclic core that would otherwise occur with an (E)-isomer.

Experimental Protocols & Workflows

To ensure high fidelity and reproducibility, the protocol is designed as a self-validating system . The intermediate formation can be analytically verified before committing to the high-temperature cycloaddition step, preventing the loss of valuable diene precursors.

Step 1: Assembly of the Bicyclic Boronate Tether

The goal of this step is to drive the condensation to completion, forming the critical N-B dative bond.

-

Preparation: In a flame-dried flask under a nitrogen atmosphere, combine the diene-tethered N-substituted diol ligand (1.1 eq., e.g., 70.3 mg) and (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid (1.0 eq., e.g., 47.3 mg) ().

-

Solvation & Dehydration: Dissolve the reagents in a 1:1 (v/v) mixture of anhydrous Toluene and DMSO. Add activated 4 Å molecular sieves. Causality: The sieves sequester the water byproduct, driving the reversible esterification equilibrium entirely to the product side.

-

Reaction: Stir the mixture at 80 °C. Causality: 80 °C provides sufficient thermal energy for rapid condensation while remaining below the activation barrier of the cycloaddition.

-

Self-Validation (Critical Checkpoint): Evaporate the solvent under reduced pressure. Analyze the crude intermediate via NMR.

-

¹H NMR: Confirm the presence of characteristic AB-type –CH₂– signals (typically around 4.06–4.16 ppm, J ≈ 16.8 Hz).

-

¹¹B NMR: Confirm a chemical shift at ~15 ppm. Causality: A shift from ~30 ppm (sp² boron) to ~15 ppm definitively proves the formation of the sp³ hybridized N-B dative bond.

-

Step 2: Thermal Intramolecular Diels-Alder Cycloaddition

The goal of this step is to execute the stereospecific [4+2] cycloaddition.

-

Preparation: Dissolve the validated crude boronate intermediate in anhydrous 1,2-dichlorobenzene to achieve a concentration of 0.05 M. Causality: 1,2-dichlorobenzene is chosen for its high boiling point and non-coordinating nature, ensuring it does not disrupt the delicate N-B dative bond.

-

Cycloaddition: Heat the solution to 160 °C for 8–12 hours. Causality: The highly organized, rigid transition state carries a significant entropic penalty; the high temperature provides the necessary activation energy to overcome this barrier.

-

Isolation: Cool the reaction to room temperature and concentrate under reduced pressure. Purify the resulting complex C(sp³)-rich polycyclic molecule via standard silica gel flash chromatography.

Workflow of the N-B dative bond-tethered IMDA reaction sequence.

Quantitative Data & Selectivity

The table below summarizes the typical quantitative parameters and stereochemical outcomes associated with this methodology, highlighting the absolute control over the reaction trajectory.

| Parameter | Typical Condition / Outcome | Mechanistic Rationale |

| Tether Formation Temp | 80 °C | Provides thermal energy for condensation while preventing premature, unselective cycloaddition. |

| IMDA Reaction Temp | 160 °C | Overcomes the high activation barrier of the sterically constrained, highly organized transition state. |

| Endo/Exo Selectivity | > 95:5 (Exo favored) | The[3.3.0] bicyclic tether sterically blocks the endo approach, overriding secondary orbital interactions. |

| ¹¹B NMR Shift (Intermediate) | ~15 ppm | Confirms sp³ hybridization, validating successful N-B dative bond formation prior to heating. |

| Stereocenters Generated | Up to 8 contiguous centers | The concerted [4+2] mechanism stereospecifically transfers the alkene geometry directly into the ring system. |

Downstream Applications in Drug Development

Following the cycloaddition, the resulting polycyclic product retains the C–B bond. Because the N-B dative bond can be easily hydrolyzed under mild conditions, the boronic acid moiety acts as a traceless tether .

For drug development professionals, this C–B bond is a highly versatile handle. It can be stereoretentively converted into C–O (via oxidation), C–N (via amination), or C–C bonds (via Suzuki-Miyaura cross-coupling). This allows for the rapid, diversity-oriented synthesis of complex natural product analogs and novel pharmacophores from a single, highly controlled IMDA intermediate.

References

-

Title: N-B dative bond-induced [3.3.0] bicyclic boronate-tethered exo-selective intramolecular Diels-Alder reaction (PubMed) Source: Organic & Biomolecular Chemistry, 2015 Jul 14;13(26):7136-9. URL: [Link]

-

Title: N–B dative bond-induced [3.3.0] bicyclic boronate-tethered exo-selective intramolecular Diels–Alder reaction (RSC Publishing) Source: Organic & Biomolecular Chemistry, 2015, 13, 7136-7139. URL: [Link]

Navigating the Synthesis and Application of (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid: A Technical Guide for Researchers

For researchers and drug development professionals, accessing novel and reactive chemical motifs is paramount to innovation. One such motif, the vinyl boronic acid, offers a versatile platform for a range of chemical transformations. This in-depth technical guide focuses on (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid, a promising but commercially elusive building block. We will explore its availability in a more stable, protected form, detail the synthetic pathways to its active state, and illuminate its potential applications in the scientific landscape.

Commercial Availability: The Pinacol Ester Precursor

Direct sourcing of (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid is not currently feasible through major chemical suppliers. However, its more stable pinacol ester derivative, (Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic acid pinacol ester (CAS Number: 448212-00-8) , is commercially available.[1] This strategic protection of the boronic acid moiety as a pinacol ester enhances its shelf-life and handling properties, making it the practical entry point for researchers.

The following table summarizes the key properties and supplier information for the commercially available pinacol ester.

| Property | Value | Reference |

| Chemical Name | (Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic acid pinacol ester | [1] |

| Synonym | ethyl (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate | |

| CAS Number | 448212-00-8 | [1] |

| Molecular Formula | C12H21BO4 | [1] |

| Molecular Weight | 240.11 g/mol | [1] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Representative Suppliers | Sigma-Aldrich, Combi-Blocks (via Fisher Scientific) | [1] |

Synthesis of the Pinacol Ester Precursor: A Stereoselective Approach

While commercially available, understanding the synthesis of (Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic acid pinacol ester provides valuable insight into its chemical properties and potential impurities. The key to obtaining the desired (Z)-isomer lies in the stereoselective hydroboration of an appropriate alkyne precursor, ethyl 2-butynoate.

The hydroboration of alkynes can yield either (E) or (Z) vinylboronates depending on the catalyst and reaction conditions.[2][3][4] For the synthesis of the target (Z)-isomer, a cobalt-catalyzed hydroboration of terminal alkynes with pinacolborane (HBPin) has been shown to exhibit high (Z)-selectivity.[4] This approach offers a promising route for the stereocontrolled synthesis of the desired pinacol ester.

The following workflow outlines a plausible synthetic route.

Caption: Synthetic pathway to the pinacol ester.

Experimental Protocol: (Z)-Selective Hydroboration of Ethyl 2-butynoate

This protocol is adapted from established methods for the Z-selective hydroboration of terminal alkynes.[5]

-

Preparation: In a nitrogen-filled glovebox, add cobalt(II) acetylacetonate (0.5 mol%), the CNC-iPr pincer ligand (1.4 equiv to Co), and potassium tert-butoxide (5.6 equiv to Co) to a vial containing anhydrous DMF (0.5 mL). Stir the mixture at room temperature for 10 minutes.

-

Reaction Setup: In a separate vial, dissolve ethyl 2-butynoate (1.0 equiv, 0.4 mmol) in anhydrous DMF.

-

Hydroboration: To the catalyst mixture, add the solution of ethyl 2-butynoate followed by pinacolborane (1.3 equiv).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or GC-MS. The reaction time may vary (e.g., 24-48 hours).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired (Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic acid pinacol ester.

Generation of the Active Boronic Acid: Deprotection Strategies

With the stable pinacol ester in hand, the next critical step is its conversion to the active (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid. Several methods exist for the deprotection of pinacol boronate esters, with the choice of method often depending on the substrate's functional group tolerance.[6][7]

Caption: Conversion of the pinacol ester to the free boronic acid.

Method 1: Two-Step Deprotection via Trifluoroborate Salt

This mild and efficient two-step procedure involves the conversion of the pinacol ester to a stable potassium trifluoroborate salt, followed by hydrolysis to the boronic acid.[8]

Step A: Formation of the Potassium Trifluoroborate Salt

-

Dissolve the (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid pinacol ester in a suitable solvent such as methanol.

-

Add an excess of potassium hydrogen fluoride (KHF2) dissolved in water.

-

Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous solution with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material and pinacol.

-

The aqueous layer containing the potassium trifluoroborate salt can be used directly in the next step or the salt can be isolated by lyophilization.

Step B: Hydrolysis to the Boronic Acid

-

To the aqueous solution of the potassium trifluoroborate salt, add an inorganic base such as lithium hydroxide or an acid scavenger like trimethylsilyl chloride.[8]

-

Stir the reaction at room temperature until hydrolysis is complete.

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

-

Extract the boronic acid into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid.

Method 2: Transesterification with Diethanolamine Followed by Hydrolysis

This method offers an alternative deprotection strategy that is tolerant of various functional groups.[6]

Step A: Transesterification with Diethanolamine

-

Dissolve the (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid pinacol ester (1 equiv) in diethyl ether.

-

Add diethanolamine (1.1 equiv) and stir the mixture at room temperature for approximately 30 minutes.

-

The resulting diethanolamine boronate may precipitate and can be isolated by filtration.

Step B: Hydrolysis

-

Suspend the isolated diethanolamine boronate in a biphasic mixture of an organic solvent (e.g., hexanes or diethyl ether) and dilute aqueous acid (e.g., 0.1M HCl).

-

Stir vigorously for about 20 minutes to effect hydrolysis.

-

Separate the organic layer, which contains the free boronic acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain the desired boronic acid.

Applications in Research and Drug Development

Vinyl boronic acids and α,β-unsaturated esters are valuable synthons in organic chemistry and medicinal chemistry.[9][10] The unique electronic properties of the α-boryl-α,β-unsaturated ester motif in (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid make it a compelling building block for various applications.

Cross-Coupling Reactions

The primary utility of vinyl boronic acids lies in their participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the stereospecific formation of carbon-carbon bonds, enabling the synthesis of complex molecules with defined geometries. The (Z)-configuration of the title compound would be retained in such couplings, providing access to Z-alkenes which are prevalent in many natural products and pharmaceuticals.

Michael Additions

The electron-withdrawing nature of the ester group activates the double bond for Michael additions. The presence of the boronic acid moiety can influence the stereochemical outcome of these reactions, offering a handle for diastereoselective synthesis.

Bioorthogonal Chemistry

Vinylboronic acids have emerged as novel reactants in bioorthogonal chemistry. They can undergo rapid and selective reactions with tetrazines, a type of "click" reaction, for applications in chemical biology such as cellular imaging and protein labeling. The hydrophilic nature of the boronic acid can be advantageous in biological systems.

Precursor to α-Boryl Carbonyl Compounds

The α-boryl-α,β-unsaturated ester can be a precursor to α-borylcarbonyl compounds through reductive α-borylation of α,β-unsaturated esters.[11] These compounds have shown versatile applications in synthetic chemistry due to the dual reactivity of the boryl and carbonyl moieties.[11]

Conclusion

While not directly available off-the-shelf, (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid is accessible to the diligent researcher through a two-stage process: procurement of its stable pinacol ester and subsequent deprotection. The synthetic and purification protocols outlined in this guide provide a robust framework for obtaining this valuable research chemical. Its potential applications in stereoselective synthesis and bioconjugation underscore the importance of mastering the handling and preparation of such reactive intermediates. As the field of drug discovery continues to evolve, the demand for novel and versatile building blocks like (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid will undoubtedly grow, making the knowledge of its synthesis and reactivity a key asset for any research endeavor.

References

-

Hydroboration of Terminal Alkynes Catalyzed by a Mn(I) Alkyl PCP Pincer Complex Following Two Diverging Pathways. PMC. [Link]

-

Borane-Catalysed Hydroboration of Alkynes and Alkenes. Organic Chemistry Portal. [Link]

-

Hydroboration of alkynes with catechol borane and pinacol borane. ResearchGate. [Link]

-

Cobalt Catalyzed Z-Selective Hydroboration of Terminal Alkynes and Elucidation of the Origin of Selectivity. Journal of the American Chemical Society. [Link]

-

Scope of Z-selective hydroboration of terminal alkynes Reaction conditions. ResearchGate. [Link]

-

Transition Metal Catalyzed Hydroborations with Pinacolborane: New Applications and Mechanistic Investigations. Queen's University QSpace. [Link]

-

A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC. [Link]

-

Highly Stereoselective Synthesis of cis-Alkenyl Pinacolboronates and Potassium cis-Alkenyltrifluoroborates via a Hydroboration/Protodeboronation Approach. Organic Chemistry Portal. [Link]

-

Deprotection of Pinacolyl Boronate Esters via Hydrolysis of Intermediate Potassium Trifluoroborates. ResearchGate. [Link]

-

Sequential hydroboration‐boronate transformation reactions. Reaction... ResearchGate. [Link]

-

Highly Stereoselective Synthesis of cis-Alkenyl Pinacolboronates and Potassium cis-Alkenyltrifluoroborates via a Hydroboration/Protodeboronation Approach. PMC. [Link]

-

Transition Metal Catalyzed Hydroborations with Pinacolborane: New Applications and Mechanistic Investigations. Queen's University QSpace. [Link]

-

Boronic acid pinacol ester deprotection. Reddit. [Link]

-

boronic esters. Organic Syntheses. [Link]

-

Reductive α-borylation of α,β-unsaturated esters using NHC–BH3 activated by I2 as a metal-free route to α-boryl esters. Royal Society of Chemistry. [Link]

-

Regioselective radical α-borylation of α,β-unsaturated carbonyl compounds for direct synthesis of α-borylcarbonyl molecules. ResearchGate. [Link]

-

The Versatile Reaction Chemistry of an Alpha-Boryl Diazo Compound. PMC. [Link]

-

Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. ResearchGate. [Link]

- Removal of boronic acid protecting groups by transesterification.

-

Homologation of Boronic Esters with Lithiated Epoxides. Organic Syntheses. [Link]

-

Synthesis, Reactions and Biological Importance of α, β-Unsaturated Carbodithioate Esters: A Review. Scientific & Academic Publishing. [Link]

-

The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems. PubMed. [Link]

-

4-Ethoxyphenylboronic Acid Pinacol Ester. Mol-Instincts. [Link]

Sources

- 1. eMolecules (Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic acid pinacol ester | Fisher Scientific [fishersci.com]

- 2. Hydroboration of Terminal Alkynes Catalyzed by a Mn(I) Alkyl PCP Pincer Complex Following Two Diverging Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Reactions and Biological Importance of α, β-Unsaturated Carbodithioate Esters: A Review [article.sapub.org]

- 10. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Comprehensive Technical Guide on (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic Acid: Properties, Reactivity, and Applications in Advanced Organic Synthesis

Executive Summary

(Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid is a highly versatile, bifunctional organoboron reagent that bridges the gap between cross-coupling chemistry and complex cycloaddition methodologies. Structurally, it is the Z-isomer of ethyl 3-boronobut-2-enoate, featuring both a Lewis acidic boronic acid moiety and an electron-deficient alkene (Michael acceptor).

In modern drug development and synthetic chemistry, this compound is prized for its ability to transfer the 4-ethoxy-4-oxobut-2-en-2-yl motif stereospecifically. This specific carbon framework is highly privileged in medicinal chemistry; for instance, its enamine derivatives (known as Dane salts) are critical intermediates in the semi-synthesis of

Structural & Physicochemical Profiling

Understanding the physical and chemical properties of this compound is essential for preventing degradation (such as protodeboronation) and optimizing reaction conditions. To prevent the formation of boroxines (anhydrides) during prolonged storage, it is often converted to its pinacol ester derivative, (Z)-Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate (3)[3].

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid |

| IUPAC Equivalent | Ethyl (Z)-3-boronobut-2-enoate |

| Molecular Formula | C₆H₁₁BO₄ |

| Molecular Weight | 157.96 g/mol |

| Appearance | White to off-white crystalline solid |

| Stereochemistry | (Z)-configuration (Methyl and Ester groups are cis) |

| Solubility | Soluble in THF, 1,4-Dioxane, MeOH, Acetone; Slightly soluble in H₂O |

| Reactivity Profile | Lewis acid (Boron), Michael acceptor (Alkene), Cross-coupling partner |

Mechanistic Insights: Reactivity & Stability

As a Senior Application Scientist, it is crucial to understand the causality behind this molecule's reactivity:

-

Stereoretention in Cross-Coupling : The (Z)-configuration is thermodynamically less stable than the (E)-isomer due to steric repulsion between the methyl and ester groups. However, Pd-catalyzed Suzuki-Miyaura coupling is strictly stereoretentive. Using this specific isomer allows chemists to bypass complex olefination thermodynamics and directly synthesize sterically hindered (Z)-

-unsaturated esters. -

Dienophilic Activation via Dative Bonding : The ester group withdraws electron density from the alkene, lowering its LUMO and activating it as a dienophile. When the boronic acid forms a complex with an amine or alcohol, the resulting N-B or O-B dative bond restricts the conformational degrees of freedom. This drastically lowers the activation entropy (

) of subsequent cycloadditions.

Experimental Workflows & Applications

Protocol 1: Stereospecific Suzuki-Miyaura Cross-Coupling

Objective : Synthesize highly substituted (Z)-

Step-by-Step Methodology :

-

In a flame-dried Schlenk flask under N₂, combine (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid (1.2 equiv) and the target aryl halide (1.0 equiv).

-

Add Pd(dppf)Cl₂ (5 mol%) and anhydrous K₂CO₃ (2.0 equiv).

-

Evacuate and backfill the flask with N₂ three times to ensure a strictly anaerobic environment.

-

Inject degassed 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration.

-

Heat the mixture at 80 °C for 12 hours.

-

Self-Validation Check : Monitor the reaction via TLC. The disappearance of the UV-inactive boronic acid and the emergence of a new UV-active spot indicates successful coupling. Stereoretention must be confirmed via ¹H NMR (NOESY) of the crude mixture.

-

Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash column chromatography.

Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling utilizing the boronic acid.

Protocol 2: Boronate-Tethered Intramolecular Diels-Alder (IMDA) Reaction

Objective : Construct complex [3.3.0] bicyclic scaffolds with high exo-selectivity. Causality : The boronic acid acts as a temporary tether. Condensation with a diene-containing amino-alcohol forms a boronate ester. The subsequent N-B dative bond rigidifies the intermediate, overriding the classic endo-rule to yield exo-products exclusively (2)[2].

Step-by-Step Methodology :

-

Dissolve the diene-containing amino-alcohol (1.1 equiv) in anhydrous toluene (0.1 M).

-

Add (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid (1.0 equiv) to the solution.

-

Equip the flask with a Dean-Stark apparatus to continuously remove water, driving the boronate esterification to completion.

-

Reflux the mixture (approx. 110 °C) for 16-24 hours to promote the IMDA cycloaddition.

-

Self-Validation Check : Monitor the formation of the N-B dative bond via ¹¹B NMR. A shift from ~30 ppm (trigonal planar boron) to ~15.8 ppm (tetrahedral boron) confirms tether formation before cycloaddition occurs (2)[2].

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the resulting bicyclic compound (e.g., compound 4n, which precipitates as a white solid with m.p. >300 °C) via recrystallization (2)[2].

Caption: Workflow of the boronate-tethered exo-selective intramolecular Diels-Alder reaction.

Handling, Stability, and Storage

-

Protodeboronation Risks : Alkenylboronic acids are susceptible to protodeboronation under strongly acidic or basic conditions, particularly at elevated temperatures. Reactions should be kept at neutral to mildly basic pH.

-

Storage : Store under an inert atmosphere (Argon or N₂) at 2-8 °C. To prevent the spontaneous formation of boroxines (trimeric anhydrides) which complicate stoichiometry, store the compound in a desiccator or convert it to its pinacol ester equivalent if long-term storage is required (3)[3].

References

- N-B dative bond-induced [3.3.

- Dane Salt | C14H16KNO4 | CID 3960794 Source: PubChem - NIH URL

- (Z)-Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)

Sources

A Technical Guide to (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic Acid and its Pinacol Ester: Synthesis, Properties, and Applications in Bioorthogonal Chemistry

Introduction

In the landscape of modern drug development and chemical biology, the quest for precise and efficient molecular tools is paramount. Among these, bioorthogonal chemistries—reactions that can proceed in living systems without interfering with native biochemical processes—have become indispensable. Vinylboronic acids (VBAs) have recently emerged as a significant class of reactants for these applications. Their unique reactivity profile, coupled with their inherent stability and biocompatibility, positions them as powerful instruments for researchers.[1]

This guide provides an in-depth technical overview of a specific vinylboronic acid derivative, (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid, with a primary focus on its more stable and commercially available precursor, the pinacol ester. The pinacol ester of (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid is identified by the CAS number 448212-00-8 .[2] The free boronic acid is typically generated in situ from this ester due to the inherent propensity of boronic acids to be unstable under certain purification and reaction conditions.[3] This guide will detail the synthesis, chemical properties, and, most critically, the application of this compound as a bioorthogonal ligation partner in the context of drug discovery and development.

Chemical and Physical Properties

The pinacol ester of (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid serves as a stable, isolable, and readily handled precursor to the active boronic acid. Its properties are summarized in the table below. The use of the pinacol protecting group enhances stability by preventing protodeboronation and simplifying handling under ambient conditions.[3][4]

| Property | Value | Source(s) |

| CAS Number | 448212-00-8 | [2] |

| Molecular Formula | C₁₂H₂₁BO₄ | [2] |

| Molecular Weight | 240.11 g/mol | [2] |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | Typically ≥95% | Sigma-Aldrich |

| Storage | Store at -20°C for long-term stability | [5] |

Note: Properties are for the pinacol ester derivative.

Synthesis of (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic Acid Pinacol Ester

The synthesis of vinyl boronic esters can be achieved through several established methods, including the hydroboration of alkynes and the Miyaura borylation of vinyl halides.[6][7][8] The Miyaura borylation is a robust and widely used palladium-catalyzed cross-coupling reaction that is tolerant of a variety of functional groups, making it a suitable choice for the synthesis of functionalized vinyl boronic esters like the title compound.[8][9]

A plausible and efficient synthetic route to (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid pinacol ester is the Miyaura borylation of a corresponding (Z)-vinyl halide precursor. The choice of a (Z)-vinyl halide is crucial for retaining the desired stereochemistry in the final product.

Caption: Synthetic workflow for the Miyaura borylation.

Experimental Protocol: Miyaura Borylation

This protocol describes a general procedure for the synthesis of the target compound based on established Miyaura borylation methods.[7][8][9]

Materials:

-

(Z)-ethyl 3-iodo-2-methylacrylate (1 equivalent)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equivalents)

-

Potassium acetate (KOAc) (3 equivalents)

-

Anhydrous 1,4-dioxane

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

To an oven-dried Schlenk flask, add (Z)-ethyl 3-iodo-2-methylacrylate, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid pinacol ester.

Causality of Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.

-

Anhydrous Solvent: Water can lead to the hydrolysis of the diboron reagent and the boronic ester product, reducing the yield.

-

Base (KOAc): A mild base like potassium acetate is crucial. It activates the diboron reagent without promoting a premature Suzuki coupling of the newly formed boronic ester with the starting vinyl halide.[7]

-

Palladium Catalyst (PdCl₂(dppf)): This catalyst is effective for cross-coupling reactions involving a wide range of substrates and is known for its high activity and stability.

Generation of the Free Boronic Acid

While the pinacol ester is stable for storage and handling, many applications, particularly those involving interactions with biological systems, require the free boronic acid. The conversion of the pinacol ester to the boronic acid is a critical step. Several methods exist for this deprotection, with the choice depending on the stability of the target boronic acid and the other functional groups present in the molecule.

A common and mild method involves transesterification with diethanolamine followed by acidic hydrolysis.

Protocol: Deprotection of the Pinacol Ester

-

Dissolve the (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid pinacol ester in diethyl ether.

-

Add diethanolamine (1.1 equivalents) to the solution. A white precipitate of the diethanolamine-boronate complex should form.

-

Stir for 30-60 minutes at room temperature.

-

Filter the precipitate and wash with cold diethyl ether.

-

The resulting diethanolamine-boronate complex can often be used directly or hydrolyzed to the free boronic acid by treatment with a mild acid (e.g., 1 M HCl) in a biphasic system (e.g., ether/water) followed by extraction of the boronic acid into the organic phase.

Applications in Drug Development and Research

The primary utility of (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid in a research and drug development context is its role as a dienophile in the inverse-electron-demand Diels-Alder (iEDDA) reaction. This bioorthogonal reaction, often referred to as the "tetrazine ligation," is exceptionally fast and selective, allowing for the covalent labeling of biomolecules in complex biological environments, including living cells.[10][11][12]

The reaction occurs between an electron-rich dienophile (the vinylboronic acid) and an electron-poor diene (a tetrazine derivative). The boronic acid moiety can enhance the reaction rate, particularly with tetrazines bearing coordinating groups like pyridyl substituents.[12]

Caption: Mechanism of the iEDDA reaction for bioconjugation.

Experimental Protocol: Labeling of Intracellular Proteins

This protocol provides a workflow for the two-step labeling of a target protein within living cells using a VBA-functionalized inhibitor and a fluorescent tetrazine.[10][11]

Materials:

-

HeLa cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

VBA-functionalized inhibitor stock solution in DMSO

-

Cell-permeable fluorescent tetrazine (e.g., tetrazine-BODIPY) stock solution in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels and running buffer

-

Fluorescence gel scanner

Procedure:

Step 1: Cell Treatment with VBA-Inhibitor

-

Plate HeLa cells in a suitable format (e.g., 6-well plates) and grow to 70-80% confluency.

-

Prepare the desired concentration of the VBA-functionalized inhibitor in fresh cell culture medium by diluting the DMSO stock. The final DMSO concentration should be below 0.5%.

-

Remove the old medium from the cells and add the medium containing the VBA-inhibitor. As a negative control, treat a separate set of cells with medium containing an equivalent amount of DMSO.

-

Incubate the cells for a specified period (e.g., 3 hours) at 37°C in a CO₂ incubator to allow for inhibitor uptake and binding to its target protein.

Step 2: Fluorescent Labeling with Tetrazine

-

Following the incubation with the inhibitor, add the cell-permeable fluorescent tetrazine directly to the medium to the desired final concentration.

-

Incubate for an additional period (e.g., 1 hour) at 37°C to allow for the iEDDA reaction to occur.

Step 3: Sample Preparation and Analysis

-

Wash the cells twice with ice-cold PBS to remove any unbound probe and tetrazine.

-

Lyse the cells directly in the plate using an appropriate volume of lysis buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled proteins by scanning the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

Causality and Self-Validation:

-

Two-Step Labeling: This approach allows for the specific labeling of the target protein. The first step ensures that the VBA moiety is localized to the protein of interest via the inhibitor. The second, bioorthogonal step with the fluorescent tetrazine then specifically labels the VBA-tagged protein.

-

Negative Control: The DMSO-treated control is essential to confirm that the fluorescent signal is dependent on the presence of the VBA-inhibitor and not due to non-specific binding of the tetrazine.

-

SDS-PAGE Analysis: This technique separates proteins by molecular weight. A distinct fluorescent band at the expected molecular weight of the target protein provides strong evidence of successful and specific labeling.

Conclusion

(Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid, primarily utilized through its stable pinacol ester, represents a valuable tool for researchers in drug development and chemical biology. Its utility as a non-strained, stable, and biocompatible dienophile in the rapid and selective inverse-electron-demand Diels-Alder reaction allows for precise labeling and interrogation of biological systems. The methodologies outlined in this guide for its synthesis and application provide a framework for its effective integration into research workflows, enabling sophisticated studies in target identification, validation, and the elucidation of drug mechanisms of action. As the field of bioorthogonal chemistry continues to expand, the applications for well-defined and reactive probes like this vinylboronic acid derivative are certain to grow.

References

-

Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

-

Wikipedia. Miyaura borylation. [Link]

-

Organic Chemistry Portal. Synthesis of vinylboronic acids and vinylboronates. [Link]

-

Eising, S., et al. (2018). Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells. Bioconjugate Chemistry. [Link]

-

Poster presented at a conference. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. [Link]

-

ResearchGate. (n.d.). The reaction of tetrazine with vinylboronic acids. [Link]

-

ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. [Link]

-

Eising, S., et al. (2018). Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells. Bioconjugate Chemistry, 29(3), 843–848. [Link]

-

PMC. (n.d.). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. [Link]

-

Bonger, K. M., et al. (2016). Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni-Lindsey Reaction. Angewandte Chemie International Edition, 55(40), 12243-12247. [Link]

-

Aggarwal, V. K., et al. (2014). Stereodivergent Olefination of Enantioenriched Boronic Esters. Angewandte Chemie International Edition, 53(21), 5488-5491. [Link]

-

The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. [Link]

-

Organic Syntheses. Preparation of Boronic Esters. [Link]

-

Murphy, C. L. W. (2013). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. UC Santa Cruz. [Link]

-

The Royal Society of Chemistry. (2017). Stereospecific conversion of alcohols into pinacol boronic esters using lithiation–borylation methodology with pinacolborane. [Link]

-

Organic Chemistry Portal. Synthesis of vinylboranes by hydroboration. [Link]

-

Wiley-VCH. (2010). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

-

Morken, J. P., et al. (2015). Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction. Organic Letters, 17(6), 1473–1475. [Link]

-

ResearchGate. (n.d.). ¹H-NMR analysis of the reaction mixtures of boronic esters 1a–d with.... [Link]

-

Wulff, G., et al. (2010). Boronic acid mono- and diesters of the aldopentoses. Tetrahedron, 66(1), 199-206. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. eMolecules (Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic acid pinacol ester | Fisher Scientific [fishersci.com]

- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 4. researchgate.net [researchgate.net]

- 5. ビニルボロン酸ピナコールエステル contains phenothiazine as stabilizer, 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Vinylboronic acid or boronate synthesis [organic-chemistry.org]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

stability and storage of (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid

An In-depth Technical Guide to the Stability and Storage of (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid

Introduction

(Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid is a valuable bifunctional reagent in modern organic synthesis, belonging to the class of α,β-unsaturated vinylboronic acids. Its structure incorporates a reactive vinylboronic acid moiety, a key participant in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, and an ethyl ester group, which can be further manipulated.[1] For researchers, scientists, and drug development professionals, understanding the stability profile of such a reagent is paramount. The integrity of the carbon-boron bond, the stereochemistry of the double bond, and the ester functionality are all critical for achieving reproducible and high-yielding synthetic outcomes.[2]

This technical guide provides a comprehensive overview of the factors influencing the stability of (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid. It outlines potential degradation pathways, provides field-proven storage and handling protocols, and details experimental methods for assessing the compound's integrity over time.

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before delving into its stability.

| Property | Value |

| Molecular Formula | C₆H₉BO₄ |

| Molecular Weight | 155.94 g/mol |

| Appearance | Typically a white to off-white solid |

| Class | Vinylboronic Acid |

Core Principles of Stability and Degradation

The stability of (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid is governed by several potential degradation pathways. While vinylboronic acids exhibit enhanced stability compared to many of their aryl counterparts, careful consideration of environmental factors is crucial.[3][4]

Key Degradation Pathways

-

Protodeboronation: This is a common degradation route for many boronic acids, involving the cleavage of the C-B bond and its replacement with a C-H bond.[5] Vinylboronic acids, however, are substantially more resistant to this process than many arylboronic acids.[3] Studies have shown that vinylboronic acid itself can have a half-life exceeding one week even at a high pH of 12 and an elevated temperature of 70°C.[3] While the specific kinetics for the title compound are not published, its vinyl nature suggests a higher intrinsic stability against protodeboronation under neutral or mildly acidic/basic conditions compared to more sensitive boronic acids.

-

Oxidation: The boron center is susceptible to oxidation, particularly in the presence of air or other oxidizing agents, which can lead to the formation of boric acid and cleavage of the C-B bond.[5][6] This process can be accelerated by exposure to atmospheric oxygen over extended periods. For some peptide boronic acids, oxidation has been identified as a major initial degradation pathway.[6]

-

Hydrolysis of the Ethyl Ester: The compound features an ethyl ester functionality, which is susceptible to hydrolysis, especially under acidic or basic conditions, to yield the corresponding carboxylic acid, (Z)-2-(dihydroxyboranyl)but-2-enedioic acid, and ethanol.[7] This is a critical stability consideration specific to this molecule that is independent of the boronic acid moiety. The rate of hydrolysis is typically minimized at a slightly acidic pH.[7]

-

Z/E Isomerization: As the compound is the (Z)-isomer, there is a potential for isomerization to the more thermodynamically stable (E)-isomer. This process can be catalyzed by heat, light, or trace acid/base impurities, potentially impacting its reactivity and the stereochemical outcome of subsequent reactions.

-

Polymerization: Like many α,β-unsaturated systems, there is a theoretical potential for polymerization, although this is generally less common for boronic acids compared to other activated alkenes.[8]

The primary degradation pathways are visualized below.

Caption: Major potential degradation pathways for the title compound.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy to mitigate degradation and ensure the compound's long-term viability.

Long-Term Storage

The primary objective is to protect the compound from moisture, oxygen, heat, and light.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C (Freezer) | Minimizes the rates of all potential degradation pathways, including hydrolysis, oxidation, and isomerization.[9] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, providing robust protection against oxidation and hydrolysis.[5][7] |

| Container | Tightly-sealed, amber glass vial | Prevents ingress of air and moisture and protects the compound from light, which can catalyze isomerization or other radical pathways.[10][11] |

| Moisture | Store in a dry environment | Essential to prevent both hydrolysis of the ester and protodeboronation of the C-B bond. Use of a desiccator is recommended.[12] |

Handling in the Laboratory

Proper technique during handling is critical to prevent introducing contaminants that can initiate degradation.

-

Inert Atmosphere Handling: Whenever possible, handle the solid compound inside a glovebox or use a Schlenk line to maintain an inert atmosphere.

-

Weighing: For weighing, remove the container from cold storage and allow it to equilibrate to room temperature before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid.

-

Solution Preparation: Prepare solutions using dry (anhydrous) solvents. If the compound is to be used in aqueous media, solutions should be prepared fresh and used immediately.

-

Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases, which can accelerate degradation.[5][10]

Experimental Protocol for Stability Assessment

A stability-indicating analytical method is required to quantify the parent compound and detect any potential degradants. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

Objective

To quantify the purity of (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid and identify the formation of key degradation products (e.g., hydrolyzed acid, protodeboronation product) over time under defined stress conditions.

Methodology: HPLC-UV

-

Preparation of Standards:

-

Accurately prepare a stock solution of the reference standard (a new, high-purity batch) in a suitable diluent (e.g., acetonitrile/water).

-

Perform serial dilutions to create a set of calibration standards covering the expected concentration range.

-

-

Sample Preparation (For a Time-Point):

-

Accurately weigh a sample of the stored compound.

-

Dissolve the sample in a known volume of the diluent to achieve a target concentration within the calibration range.

-

Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.

-

-

Suggested HPLC Conditions:

| Parameter | Condition |

| Column | C18 Reverse-Phase, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Example: Start at 5% B, ramp to 95% B over 15 min, hold for 5 min, return to initial conditions. (Must be optimized) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at an appropriate wavelength (e.g., 210-230 nm, determined by UV scan) |

| Injection Volume | 10 µL |

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area of the main analyte versus concentration for the standards.

-

For each stressed sample, integrate the peak corresponding to the parent compound and any new peaks that appear.

-

Quantify the amount of the parent compound remaining by comparing its peak area to the calibration curve.

-

Calculate the percentage of degradants formed (as % of the total peak area, assuming similar response factors, or by quantifying against their own standards if available).

-

The workflow for this stability assessment is visualized below.

Caption: Experimental workflow for a typical HPLC-based stability study.

Conclusion

(Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid is a versatile synthetic building block whose utility is directly dependent on its chemical integrity. While its vinylboronic acid nature confers a degree of stability, particularly against protodeboronation, it remains susceptible to oxidation, hydrolysis of its ester group, and potential Z/E isomerization.[3][7] By implementing a comprehensive stability strategy—encompassing long-term storage at -20°C under an inert atmosphere and meticulous handling practices—researchers can significantly mitigate these risks. Regular analytical assessment via a stability-indicating method like HPLC is essential for quality control and ensuring the reliability of experimental outcomes in synthesis and drug discovery programs.

References

- BenchChem. (2025).

- Organic Chemistry Portal. (n.d.).

- BenchChem. (2025). Methyl Boronic Acid: A Technical Guide to Stability and Handling.

- van der Meer, J. F., et al. (2016). Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni–Lindsey Reaction. Angewandte Chemie International Edition, 55(43), 13575-13579.

- MilliporeSigma. (n.d.).

- SciSpace. (2016). Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni - Lindsey Reaction.

- Derthon Optoelectronic Materials Science Technology Co Ltd. (n.d.).

- Key Organics. (2017).

- Stella, V. J., & Matuszewska, B. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.

- Pérez-Gálan, P., et al. (2011). Photochemical carboborylation and three-component difunctionalization of α,β-unsaturated ketones with boronic acids via tosylhydrazones. Chemical Science, 2(1), 141-145.

- Carl ROTH. (n.d.).

- BLD Pharmatech. (n.d.).

- Lab Alley. (2025). How to Store Boric Acid.

- Hall, D. G. (Ed.). (2011).

- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3845–3854.

- Gold, B. M., et al. (2018). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 115(51), 12920-12925.

- Wikipedia. (n.d.). Boronic acid.

- Sharma, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2568.

- Graham, B. J., et al. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. American Chemical Society.

- Sonawane, M., et al. (2025). Designing Functional and Responsive Molecules with Boronic Acids. Accounts of Chemical Research.

- MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore.

- BenchChem. (2025). Preventing hydrolysis of 4-Ethoxy-4-oxobutanoic acid during storage.

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni–Lindsey Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. file.bldpharm.com [file.bldpharm.com]

- 10. derthon.com [derthon.com]

- 11. keyorganics.net [keyorganics.net]

- 12. laballey.com [laballey.com]

An In-depth Technical Guide to (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid

This guide provides a comprehensive technical overview of (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid, a specialized organoboron compound. Designed for researchers, chemists, and professionals in drug development, this document details the molecule's physicochemical properties, synthesis and handling considerations, analytical characterization techniques, and key applications, with a focus on providing actionable insights and robust methodologies.

Introduction to Boronic Acids

Boronic acids and their derivatives have become indispensable tools in modern chemistry. Characterized by a carbon-boron bond and two hydroxyl groups, these compounds are noted for their unique reactivity and relative stability. Their prominence surged with the advent of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds.[1][2] Beyond synthetic chemistry, the boronic acid moiety is a critical pharmacophore in medicinal chemistry, famously exemplified by the proteasome inhibitor bortezomib, a frontline treatment for multiple myeloma.[3]

(Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid is a functionalized vinyl boronic acid of interest as a versatile building block. Its structure incorporates a reactive vinyl boronic acid, an ester functional group, and defined stereochemistry, making it a valuable intermediate for synthesizing complex molecular architectures. However, like many boronic acids, especially vinyl derivatives, it is prone to decomposition and is most frequently prepared, stored, and utilized in its more stable boronate ester form, typically as a pinacol ester.[3] This guide will address both the free acid and its common ester surrogate.

Part 1: Molecular Structure and Physicochemical Properties

The utility of (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid is intrinsically linked to its molecular structure. The sp2-hybridized boron atom confers Lewis acidity, while the vinyl group and ethyl ester provide reactive handles for further chemical modification. The Z-configuration of the double bond is a critical stereochemical feature that will be transferred to the product in subsequent reactions.

Structural Representation

Figure 1. Chemical structure of (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid (left) and its corresponding pinacol ester derivative (right).

Calculated Molecular Weight

The molecular formula of (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid is C₆H₁₁BO₄ . Based on this formula, the calculated molecular weight is:

-

Carbon (C): 6 × 12.011 g/mol = 72.066 g/mol

-

Hydrogen (H): 11 × 1.008 g/mol = 11.088 g/mol

-

Boron (B): 1 × 10.811 g/mol = 10.811 g/mol

-

Oxygen (O): 4 × 15.999 g/mol = 63.996 g/mol

-

Total Molecular Weight = 157.96 g/mol

Core Physicochemical Data

The quantitative data for the target compound and its commonly used pinacol ester are summarized below for easy reference and comparison.

| Property | (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid | (Z)-(4-Ethoxy-4-oxobut-2-en-2-yl)boronic acid pinacol ester |

| Synonym | N/A | Ethyl (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate |